REACTION_CXSMILES
|
[H-].[Na+].[N+:3]([C:6]1[C:11]([OH:12])=[CH:10][CH:9]=[CH:8][N:7]=1)([O-:5])=[O:4].[C:13](Br)([Br:16])([F:15])[F:14]>CN1CCCC1=O>[Br:16][C:13]([F:15])([F:14])[O:12][C:11]1[C:6]([N+:3]([O-:5])=[O:4])=[N:7][CH:8]=[CH:9][CH:10]=1 |f:0.1|
|
Name
|
|
Quantity
|
856 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=NC=CC=C1O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
4.49 g
|
Type
|
reactant
|
Smiles
|
C(F)(F)(Br)Br
|
Name
|
|
Quantity
|
8.99 g
|
Type
|
reactant
|
Smiles
|
C(F)(F)(Br)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 20° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating at 50° C. for another 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
before cooling to 20° C
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at 20° C. for 18 h
|
Duration
|
18 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 20° C. for another 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was slowly quenched into saturated aqueous ammonium chloride solution (30 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (2×50 mL), brine (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography (silica gel, 100-200 mesh, 15% ethyl acetate in petroleum ether)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC(OC=1C(=NC=CC1)[N+](=O)[O-])(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 890 mg | |
YIELD: PERCENTYIELD | 23% | |
YIELD: CALCULATEDPERCENTYIELD | 23.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |